
Calcium--magnesium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium–magnesium (1/1) is a compound that consists of calcium and magnesium in a 1:1 ratio. Both calcium and magnesium are essential minerals that play crucial roles in various physiological processes in the human body. Calcium is vital for bone health, muscular contraction, cardiovascular health, and skin health, while magnesium is important for over 300 biochemical reactions, including maintaining blood glucose control, regulating blood pressure, and muscle and nerve function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium and magnesium can be combined through various synthetic routes. One common method is the complexometric titration using ethylenediaminetetraacetic acid (EDTA). In this method, calcium and magnesium ions are complexed with EDTA, and the reaction is monitored using indicators such as Eriochrome Black T . Another method involves the use of calcium and magnesium salts, which are dissolved in water and then combined under controlled pH conditions to form the desired compound .
Industrial Production Methods
Industrial production of calcium–magnesium compounds typically involves the extraction of calcium and magnesium from natural sources such as limestone and dolomite. These minerals are processed to obtain calcium oxide and magnesium oxide, which are then combined in the desired ratio. The process involves heating the minerals to high temperatures to facilitate the reaction and produce the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium–magnesium (1/1) undergoes various types of chemical reactions, including:
Oxidation: Both calcium and magnesium can react with oxygen to form their respective oxides.
Reduction: Calcium and magnesium can be reduced from their oxides using reducing agents such as carbon.
Substitution: Calcium and magnesium can participate in substitution reactions where they replace other metals in compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, carbon, and various acids and bases. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include calcium oxide, magnesium oxide, and various calcium and magnesium salts, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Calcium–magnesium (1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Studied for its role in cellular processes and enzyme function.
Medicine: Used in supplements to address calcium and magnesium deficiencies and in treatments for conditions such as osteoporosis and cardiovascular diseases.
Industry: Used in the production of materials such as cement and as a component in various industrial processes
Wirkmechanismus
Calcium and magnesium exert their effects through various molecular targets and pathways. Calcium plays a vital role in signal transduction pathways, muscle contractions, and bone health. It acts as a secondary messenger in many cellular processes and is involved in the activation of various enzymes . Magnesium, on the other hand, is essential for maintaining intracellular calcium levels, regulating muscle and nerve function, and supporting over 300 biochemical reactions in the body .
Vergleich Mit ähnlichen Verbindungen
Calcium–magnesium (1/1) can be compared with other similar compounds such as:
Calcium carbonate: Primarily used as a calcium supplement and antacid.
Magnesium oxide: Used as a magnesium supplement and in industrial applications.
Calcium citrate: Another form of calcium supplement that is well-absorbed by the body
The uniqueness of calcium–magnesium (1/1) lies in its balanced ratio, which ensures optimal absorption and utilization of both minerals in the body. This balanced ratio is particularly beneficial for individuals with deficiencies in both calcium and magnesium, as it helps maintain the necessary levels of these essential minerals .
Eigenschaften
CAS-Nummer |
12133-32-3 |
|---|---|
Molekularformel |
CaMg |
Molekulargewicht |
64.38 g/mol |
IUPAC-Name |
calcium;magnesium |
InChI |
InChI=1S/Ca.Mg |
InChI-Schlüssel |
ZFXVRMSLJDYJCH-UHFFFAOYSA-N |
Kanonische SMILES |
[Mg].[Ca] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


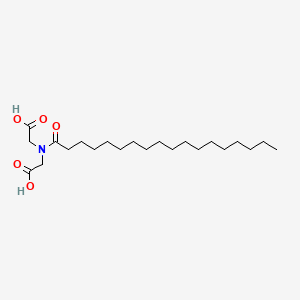

![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)
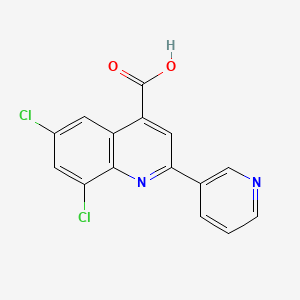
![Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14482216.png)
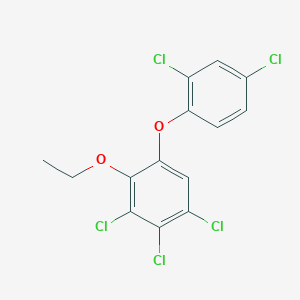
![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)
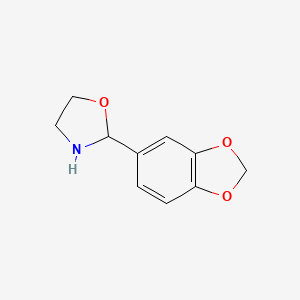
![[1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14482250.png)
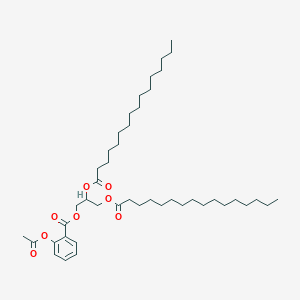

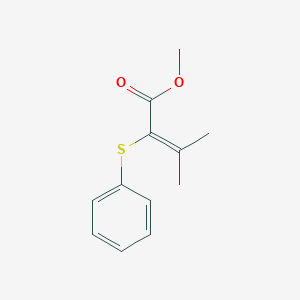
![10-Hydroxy-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione](/img/structure/B14482268.png)

